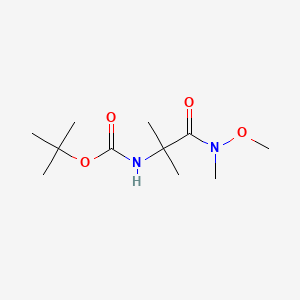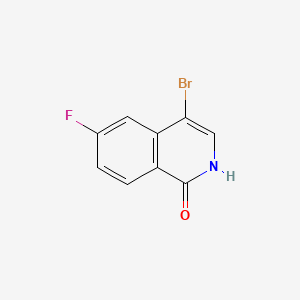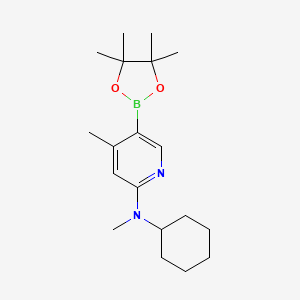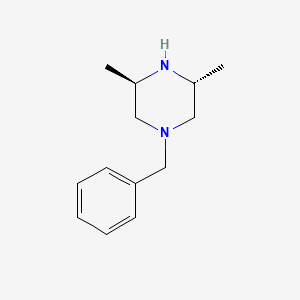
4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a chemical compound with the molecular formula C12H17BrN2O3 . It has a molecular weight of 317.18 g/mol . The compound is also known by its IUPAC name, N-(4-bromo-5-ethoxy-2-nitrophenyl)-N-butylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 . The compound has a complex structure with a bromine atom, an ethoxy group, and a nitro group attached to a phenyl ring .Physical And Chemical Properties Analysis
This compound has several computed properties . It has a molecular weight of 317.18 g/mol, a XLogP3-AA value of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 . The compound’s exact mass and monoisotopic mass are both 316.04225 g/mol . It has a topological polar surface area of 67.1 Ų and a heavy atom count of 18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is studied for its role in the synthesis of various chemical compounds. For example, research into N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) explores its use in coupling acyl-L-amino acids with aniline and p-nitroaniline, leading to the synthesis of optically pure anilides. However, partial racemization occurred in one case, indicating the complex nature of these reactions (Chen & Benoiton, 1978).
Liquid-Crystalline Properties
- This compound's derivatives, like alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, demonstrate interesting liquid-crystalline properties. For instance, certain lower members of these derivatives show a smectic A phase. The transition temperatures and latent heats of these transitions vary with the length of the hydrocarbon chain. This is indicative of the compound's potential in material science, particularly in the field of liquid crystals (Okamoto, Murai, & Takenaka, 1997).
Phase Equilibria and Thermal Studies
- In a study of the phase diagram of urea–4-bromo-2-nitroaniline, a large miscibility gap was observed, along with the formation of a eutectic and a monotectic. This research is crucial for understanding the thermodynamic properties and phase behavior of such compounds, which can be applied in various chemical processes (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Solvent Effects and Spectroscopy
- The effects of solvents on the infrared spectra of anilines, including 4-nitroanilines with ortho substituents like bromo and ethoxy groups, have been studied. This research contributes to our understanding of intermolecular interactions and hydrogen bonding in such compounds, which is vital for designing and interpreting spectroscopic studies (Dyall, 1970).
Safety and Hazards
Safety information for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed .
Eigenschaften
IUPAC Name |
4-bromo-N-butyl-5-ethoxy-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJGVEMBLMAOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681510 |
Source


|
| Record name | 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-89-1 |
Source


|
| Record name | 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)


![3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid](/img/structure/B597684.png)
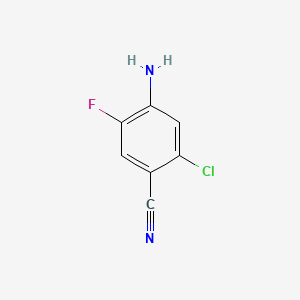
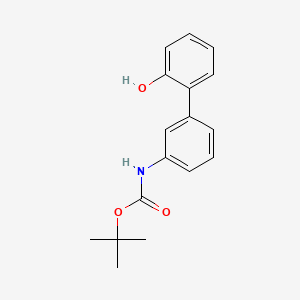
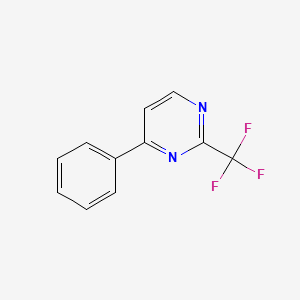
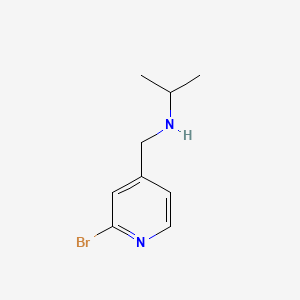
![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)
